molecular formula C11H15N5O5 B12652687 2'-Deoxy-4'-methoxyguanosine CAS No. 140226-16-0

2'-Deoxy-4'-methoxyguanosine

Cat. No.: B12652687
CAS No.: 140226-16-0
M. Wt: 297.27 g/mol
InChI Key: IJQOFDIBBMYRQI-WGDKSQQYSA-N
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Description

2’-Deoxy-4’-methoxyguanosine is a modified nucleoside analog, which is structurally similar to guanosine but with specific modifications at the 2’ and 4’ positions of the ribose sugar

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-4’-methoxyguanosine typically involves the modification of a guanosine derivativeThe process often employs reagents such as trimethylsilyl chloride for protection and sodium hydride for deoxygenation .

Industrial Production Methods: Industrial production of 2’-Deoxy-4’-methoxyguanosine may involve large-scale synthesis using automated solid-phase synthesis techniques. These methods ensure high yield and purity, making the compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxy-4’-methoxyguanosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’-Deoxy-4’-methoxyguanosine .

Scientific Research Applications

2’-Deoxy-4’-methoxyguanosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Deoxy-4’-methoxyguanosine involves its incorporation into DNA or RNA strands, where it can interfere with normal nucleic acid synthesis. This interference can lead to chain termination or the formation of defective nucleic acids, ultimately inhibiting viral replication or cancer cell proliferation. The compound targets key enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .

Comparison with Similar Compounds

Uniqueness: 2’-Deoxy-4’-methoxyguanosine is unique due to its specific modifications, which confer distinct chemical and biological properties. These modifications enhance its stability and efficacy as a therapeutic agent, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

140226-16-0

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methoxyoxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C11H15N5O5/c1-20-11(3-17)5(18)2-6(21-11)16-4-13-7-8(16)14-10(12)15-9(7)19/h4-6,17-18H,2-3H2,1H3,(H3,12,14,15,19)/t5-,6+,11+/m0/s1

InChI Key

IJQOFDIBBMYRQI-WGDKSQQYSA-N

Isomeric SMILES

CO[C@]1([C@H](C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)CO

Canonical SMILES

COC1(C(CC(O1)N2C=NC3=C2N=C(NC3=O)N)O)CO

Origin of Product

United States

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